Comparative COX Inhibition Potency vs. Ethanone Analog
In a direct head-to-head comparison, 1-(3-Aminocyclopentyl)butan-1-one demonstrated measurable inhibitory activity against cyclooxygenase (COX) in a mouse macrophage assay, whereas its closest analog, 1-(3-aminocyclopentyl)ethan-1-one, was reported as inactive under similar conditions . This stark difference highlights the impact of the extended butanone side chain on target engagement.
| Evidence Dimension | COX Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (inactive) |
| Comparator Or Baseline | 1-(3-Aminocyclopentyl)ethan-1-one (IC50: not reported, listed as 'inactive') |
| Quantified Difference | Qualitative: From 'inactive' to >55.69 µM IC50 |
| Conditions | In vitro COX inhibition assay in mouse macrophages |
Why This Matters
For research programs exploring anti-inflammatory or analgesic mechanisms, the butanone derivative provides a measurable, albeit weak, starting point for SAR studies where the ethanone analog offers none.
